![molecular formula C23H20FN3O4 B2598074 N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-27-7](/img/no-structure.png)
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Wissenschaftliche Forschungsanwendungen
Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, has been identified as selective ligands for the translocator protein (18 kDa), which is significant for imaging neuroinflammatory processes using PET (Positron Emission Tomography). These compounds, particularly those radiolabeled with fluorine-18, have shown potential in in vivo imaging to study neuroinflammation through PET scans (Dollé et al., 2008), (Damont et al., 2015).
Antitumor and Cytotoxic Activities
Derivatives of the compound, particularly those involving the pyrimidine and pyrazole scaffold, have been synthesized and evaluated for their anticancer activities. These compounds have shown appreciable cancer cell growth inhibition in various cancer cell lines, highlighting their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020), (Shams et al., 2010).
Anti-inflammatory Activities
Certain derivatives of this compound have been synthesized with modifications aimed at enhancing anti-inflammatory activity. These studies show promising results in the development of new anti-inflammatory agents, providing a basis for further research in this area (Sunder & Maleraju, 2013).
Antimicrobial Activities
The compound and its derivatives have also been explored for their antimicrobial properties. These studies involve the synthesis of new heterocyclic compounds incorporating the acetamide moiety, which have been tested and evaluated as antimicrobial agents. This research demonstrates the potential of these compounds in developing new treatments against microbial infections (Darwish et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluorobenzaldehyde with cyclopentanone to form 4-fluorocyclopentylideneacetone. This intermediate is then reacted with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentanone", "3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate to form 4-fluorocyclopentylideneacetone.", "Step 2: Reaction of 4-fluorocyclopentylideneacetone with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine in the presence of a catalyst such as acetic acid to form N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS-Nummer |
877657-27-7 |
Molekularformel |
C23H20FN3O4 |
Molekulargewicht |
421.428 |
IUPAC-Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28) |
InChI-Schlüssel |
RVTCNHZGZPZMBK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



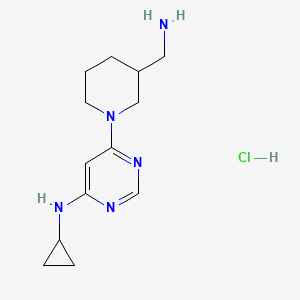
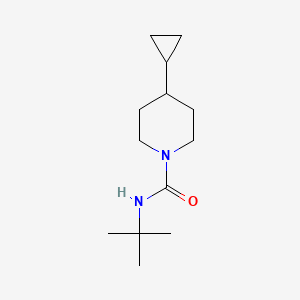
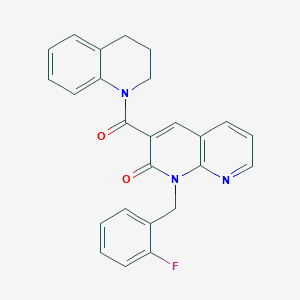
![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2598001.png)
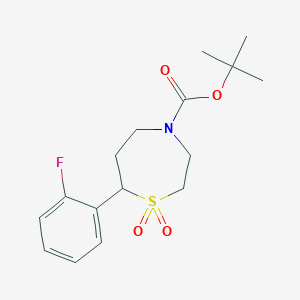
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)

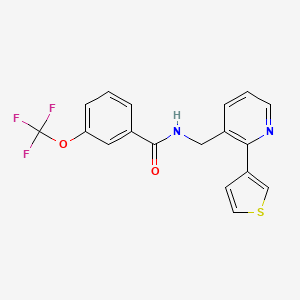

![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
